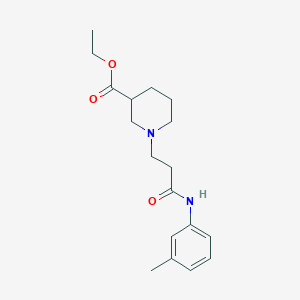
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a piperidine-based compound that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It has also been shown to inhibit the activity of proteasomes, leading to the accumulation of damaged proteins in cells.
Biochemical and Physiological Effects:
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide inhibits the activity of proteasomes, leading to the accumulation of damaged proteins in cells. It has also been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. In vivo studies have shown that 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide in lab experiments is that it has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. Another advantage is that it is relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. Another limitation is that more research is needed to determine the potential side effects of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. One direction is to further investigate the mechanism of action of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Another direction is to determine the potential side effects of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Additionally, more research is needed to determine the potential applications of 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide in the treatment of various diseases, including depression, pain, and neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method for 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide, making it more efficient and cost-effective.
Synthesemethoden
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of piperidine with aniline and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to yield 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide. Another method involves the reaction of piperidine with 3-bromo-1-phenylpropan-1-one, followed by the addition of ethyl acetoacetate and sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has shown promising results in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. In neuroscience, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This has potential applications in the treatment of depression and other mood disorders. In pharmacology, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In biochemistry, 1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged proteins. This has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(3-Anilino-3-oxopropyl)-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C15H21N3O2 |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
1-(3-anilino-3-oxopropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)12-6-9-18(10-7-12)11-8-14(19)17-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,20)(H,17,19) |
InChI-Schlüssel |
LHUOZONHYJIECL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)

![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)



